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Compound of Interest

Compound Name: Cbz-L-Prolinol

Cat. No.: B153717 Get Quote

Introduction

N-Carbobenzyloxy-L-prolinol (Cbz-L-Prolinol) is a chiral building block frequently utilized in the

synthesis of more complex molecules, including pharmaceuticals and catalysts. Its defined

stereochemistry and versatile functional groups make it a valuable synthon in organic

chemistry. A thorough understanding of its structural features, confirmed through spectroscopic

analysis, is paramount for its application in research and development.

This technical guide provides a detailed overview of the expected spectroscopic data for Cbz-
L-Prolinol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). While a complete set of published experimental spectra for Cbz-L-
Prolinol is not readily available, this guide presents the spectroscopic data for the closely

related and well-characterized analogue, N-Carbobenzyloxy-L-proline (Cbz-L-Proline). The key

differences in the spectra arising from the reduction of the carboxylic acid to a primary alcohol

will be thoroughly discussed to provide a robust predictive framework for the characterization of

Cbz-L-Prolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the expected ¹H and ¹³C NMR data for Cbz-L-Prolinol, inferred from the

data of Cbz-L-Proline.

Expected Differences for Cbz-L-Prolinol:
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¹H NMR: The spectrum of Cbz-L-Prolinol will show signals for the two protons of the

hydroxymethyl group (-CH₂OH), likely appearing as a multiplet around 3.5-3.8 ppm. A broad

singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of

which is dependent on concentration and solvent. The signal for the α-proton (the CH group

attached to the pyrrolidine ring and the CH₂OH group) is expected to shift slightly upfield

compared to its position in Cbz-L-Proline. The characteristic carboxylic acid proton signal

above 10 ppm will be absent.

¹³C NMR: The most significant difference will be the absence of the carboxylic acid carbonyl

signal (typically > 170 ppm) and the appearance of a signal for the hydroxymethyl carbon (-

CH₂OH) in the 60-70 ppm region.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cbz-
L-Prolinol

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.35 m 5H Aromatic (C₆H₅)

~5.15 s 2H Benzylic (-CH₂-Ph)

~4.2 m 1H α-CH (on pyrrolidine)

~3.6 m 2H -CH₂OH

~3.5 m 2H δ-CH₂ (on pyrrolidine)

~1.9 m 4H
β, γ-CH₂ (on

pyrrolidine)

Variable br s 1H -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cbz-
L-Prolinol
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Chemical Shift (δ) (ppm) Assignment

~155 Urethane C=O

~137 Aromatic C (quaternary)

~128.5 Aromatic CH

~128 Aromatic CH

~127.8 Aromatic CH

~67 Benzylic (-CH₂-Ph)

~65 -CH₂OH

~60 α-CH (on pyrrolidine)

~47 δ-CH₂ (on pyrrolidine)

~29 β or γ-CH₂ (on pyrrolidine)

~25 β or γ-CH₂ (on pyrrolidine)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Cbz-L-Prolinol is expected to show a characteristic broad absorption for the

hydroxyl group.

Expected Differences for Cbz-L-Prolinol:

The key difference in the IR spectrum of Cbz-L-Prolinol compared to Cbz-L-Proline will be the

presence of a strong, broad O-H stretching band for the alcohol at approximately 3200-3600

cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent, as will the C=O stretch of the

carboxylic acid (around 1700-1725 cm⁻¹). The C=O stretch of the carbamate group will remain.

Table 3: Predicted IR Absorption Data for Cbz-L-Prolinol
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Frequency (cm⁻¹) Intensity Assignment

3200-3600 Strong, Broad O-H Stretch (Alcohol)

3030 Medium Aromatic C-H Stretch

2850-2950 Medium Aliphatic C-H Stretch

~1690 Strong C=O Stretch (Carbamate)

1580, 1480 Medium-Weak C=C Stretch (Aromatic)

~1420 Medium C-N Stretch

~1050 Strong C-O Stretch (Alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The molecular weight of Cbz-L-Prolinol (C₁₃H₁₇NO₃) is 235.28 g/mol .

Expected Differences for Cbz-L-Prolinol:

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at m/z 235 or

236, respectively, which is different from the m/z of 249 or 250 for Cbz-L-Proline. The

fragmentation pattern will also differ. A common fragmentation for Cbz-protected amines is the

loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. For Cbz-L-Prolinol, a
characteristic loss of CH₂OH (31 Da) would be expected.

Table 4: Predicted Mass Spectrometry Data for Cbz-L-
Prolinol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b153717?utm_src=pdf-body
https://www.benchchem.com/product/b153717?utm_src=pdf-body
https://www.benchchem.com/product/b153717?utm_src=pdf-body
https://www.benchchem.com/product/b153717?utm_src=pdf-body
https://www.benchchem.com/product/b153717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

236 [M+H]⁺ (protonated molecule)

218 [M-OH]⁺

204 [M-CH₂OH]⁺

144 [M-C₇H₇O]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Sample Preparation: Dissolve 5-10 mg of purified Cbz-L-Prolinol in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to

obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative ratios of the protons.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): As Cbz-L-Prolinol is a liquid or low-melting solid, a

thin film can be prepared by placing a drop of the neat compound between two salt plates

(e.g., NaCl or KBr).
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Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean

salt plates should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Cbz-L-Prolinol (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common method for this type of molecule, which will typically produce the protonated

molecule [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum. For fragmentation analysis (MS/MS), the parent ion of

interest can be isolated and subjected to collision-induced dissociation (CID).

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like Cbz-L-Prolinol using the spectroscopic techniques described.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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